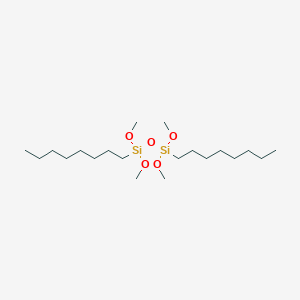
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to octyl groups and methoxy groups. This compound is part of the larger family of disiloxanes, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane typically involves the reaction of octyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the disiloxane compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol.
Condensation: Formation of higher molecular weight siloxanes through the elimination of methanol.
Substitution: Replacement of methoxy groups with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Condensation: Catalysts such as acids or bases
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds
Major Products Formed
Hydrolysis: Silanols and methanol
Condensation: Higher molecular weight siloxanes
Substitution: Functionalized disiloxanes with various organic groups
Scientific Research Applications
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane involves its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The compound can interact with various molecular targets, including hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethoxypropane
Uniqueness
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is unique due to its specific combination of methoxy and octyl groups, which impart distinct hydrophobic and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
142266-57-7 |
|---|---|
Molecular Formula |
C20H46O5Si2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[dimethoxy(octyl)silyl]oxy-dimethoxy-octylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-9-11-13-15-17-19-26(21-3,22-4)25-27(23-5,24-6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI Key |
UBSFXXDCPKQDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](OC)(OC)O[Si](CCCCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)

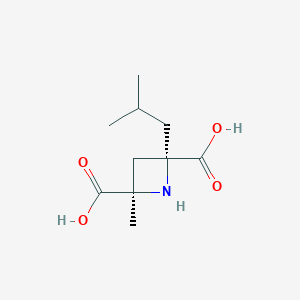
![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
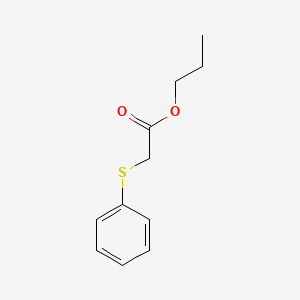
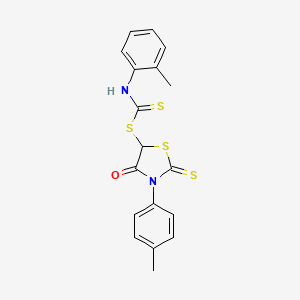
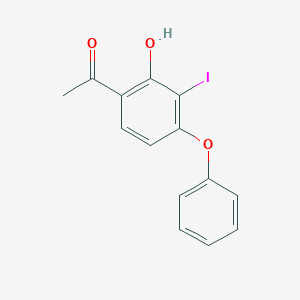
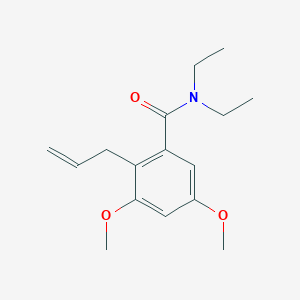
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
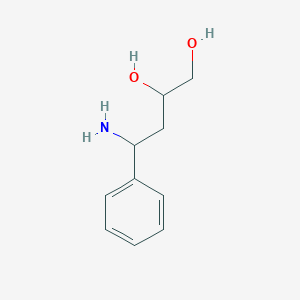
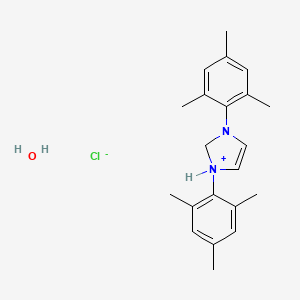
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
